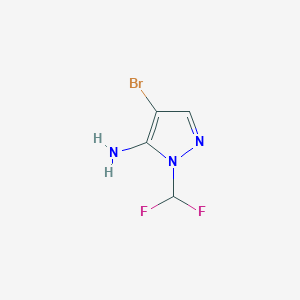![molecular formula C16H15FO3 B2532539 Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate CAS No. 477846-58-5](/img/structure/B2532539.png)
Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is an organic compound with the molecular formula C16H15FO3 It is a derivative of biphenyl, where a fluorine atom is substituted at the 2-position of one of the phenyl rings, and a propanoate ester group is attached to the other phenyl ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-bromobiphenyl with methyl 2-hydroxypropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 substitution mechanism, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is widely used in scientific research due to its role as a highly potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the cell nucleus. By inhibiting HDAC activity, this compound promotes the accumulation of acetylated histones, leading to changes in gene expression patterns.
Applications in Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.
Applications in Biology and Medicine
Epigenetic Research: Studied for its effects on gene expression and potential therapeutic applications in cancer treatment.
Drug Development: Investigated as a lead compound for developing new HDAC inhibitors.
Applications in Industry
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]propanoate
- Methyl 2-[(2-bromo[1,1’-biphenyl]-4-yl)oxy]propanoate
- Methyl 2-[(2-iodo[1,1’-biphenyl]-4-yl)oxy]propanoate
Uniqueness
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and bioavailability, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKQHNPGWANCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)
![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide](/img/structure/B2532462.png)
![2-(2,4-difluorophenyl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]acetamide](/img/structure/B2532464.png)

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2532469.png)
![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)
![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2532475.png)
![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)

